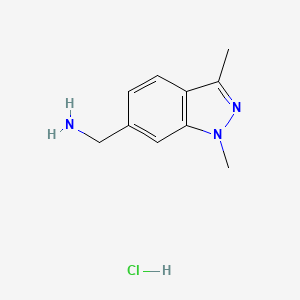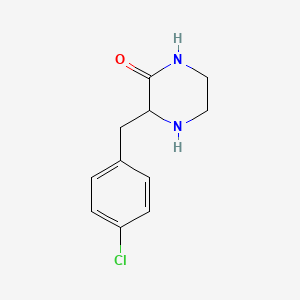
2-Chloro-6-hydrazinyl-4-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-hydrazinyl-4-nitropyridine is a halogenated pyridine derivative known for its unique molecular structure and exceptional purity. This compound has garnered significant interest in scientific research and development due to its versatile potential in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-hydrazinyl-4-nitropyridine typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This method is effective and well-studied, allowing for the production of substituted hydrazinopyridines under mild conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the reaction of halopyridines with hydrazine hydrate, which can be scaled up for larger production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-6-hydrazinyl-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-6-hydrazinyl-4-nitropyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-hydrazinyl-4-nitropyridine involves its interaction with specific molecular targets and pathways. The compound’s hydrazine group is highly reactive, allowing it to participate in various chemical reactions that can modify biological molecules. This reactivity makes it a valuable tool in the synthesis of complex molecular structures with potential biological activity .
Comparación Con Compuestos Similares
2-Chloro-4-nitropyridine: Another halogenated pyridine derivative with similar reactivity and applications.
4-Amino-3-nitropyridine: A compound with a similar structure but different functional groups, leading to distinct chemical properties.
2,6-Dimethyl-4-nitropyridine: A derivative with additional methyl groups, affecting its reactivity and applications.
Uniqueness: 2-Chloro-6-hydrazinyl-4-nitropyridine stands out due to its hydrazine group, which imparts unique reactivity and makes it a versatile compound for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C5H5ClN4O2 |
|---|---|
Peso molecular |
188.57 g/mol |
Nombre IUPAC |
(6-chloro-4-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5ClN4O2/c6-4-1-3(10(11)12)2-5(8-4)9-7/h1-2H,7H2,(H,8,9) |
Clave InChI |
BFPBDJPMRLGPTD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1NN)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13682386.png)

![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)


![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)
![3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13682443.png)

![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)

![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)

